molecular formula C14H19O5P B14364508 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate CAS No. 95688-51-0

3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate

Cat. No.: B14364508
CAS No.: 95688-51-0
M. Wt: 298.27 g/mol
InChI Key: UZNCQNAGXXBTOP-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diethoxyphosphoryl group attached to a prop-1-en-1-yl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate typically involves the reaction of diethyl phosphite with propargyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted organophosphorus compounds. These products have diverse applications in different fields .

Scientific Research Applications

3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate involves its interaction with molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The specific pathways and targets depend on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate include:

    (3,3-Diethoxyprop-1-en-1-yl)benzene: A structurally related compound with similar chemical properties.

    1-(Diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

95688-51-0

Molecular Formula

C14H19O5P

Molecular Weight

298.27 g/mol

IUPAC Name

3-diethoxyphosphorylprop-1-enyl benzoate

InChI

InChI=1S/C14H19O5P/c1-3-18-20(16,19-4-2)12-8-11-17-14(15)13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3

InChI Key

UZNCQNAGXXBTOP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=COC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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